Tridecylbenzene is an aromatic compound classified as an alkylbenzene, characterized by a benzene ring with a tridecyl group (a straight-chain hydrocarbon consisting of thirteen carbon atoms) attached. Its chemical formula is , and it has a molecular weight of approximately 256.47 g/mol. This compound is typically a colorless to pale yellow liquid with a boiling point of around 346 °C and a melting point of approximately 10 °C .
Tridecylbenzene is notable for its hydrophobic properties, making it useful in various industrial applications, particularly in the formulation of surfactants and lubricants. Its structure allows for significant versatility in
Reactivity with bases and diazo compounds can also lead to exothermic reactions, indicating potential for further functionalization .
Tridecylbenzene can be synthesized through several methods:
Tridecylbenzene finds utility in various applications, including:
Interaction studies involving tridecylbenzene focus primarily on its reactivity with other chemical species. For instance, research indicates that it can interact exothermically with bases and diazo compounds, leading to various substitution products. These interactions are crucial for understanding its behavior in industrial formulations and environmental contexts .
Tridecylbenzene belongs to a broader class of alkylbenzenes. Here are some similar compounds along with a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dodecylbenzene | C_{18}H_{30} | Shorter alkyl chain; commonly used in surfactants |
Tetradecylbenzene | C_{20}H_{34} | Longer alkyl chain; exhibits different physical properties |
Hexadecylbenzene | C_{22}H_{38} | Even longer chain; higher boiling point |
Nonadecylbenzene | C_{21}H_{34} | Similar structure but with different carbon count |
Tridecylbenzene's unique feature lies in its balance between molecular size and hydrophobicity, making it particularly effective in applications requiring moderate solubility and stability .
The synthesis of tridecylbenzene typically involves the alkylation of benzene with either long-chain α-olefins (1-tridecene) or alkyl halides (tridecyl halides) through various catalytic processes. These methods have evolved significantly from traditional homogeneous catalysis to more environmentally friendly and efficient heterogeneous catalytic systems.
Friedel-Crafts alkylation, first discovered by Charles Friedel and James Crafts in 1877, remains the cornerstone methodology for tridecylbenzene synthesis. This electrophilic aromatic substitution reaction enables the attachment of alkyl groups to aromatic rings and forms the basis for industrial production of long-chain alkylbenzenes.
The mechanism of Friedel-Crafts alkylation occurs in multiple well-defined steps:
For tridecylbenzene synthesis, several catalytic systems have been employed, with traditional Lewis acids being the most historically significant. The most common catalysts include aluminum trichloride (AlCl3), hydrogen fluoride (HF), boron trifluoride (BF3), and antimony pentachloride (SbCl5).
Catalyst | Advantages | Limitations | Reaction Conditions | Selectivity to 2-phenyl isomer |
---|---|---|---|---|
AlCl3 | High activity, relatively low cost | Corrosive, difficult separation, waste generation | 20-50°C, atmospheric pressure | Moderate (30-40%) |
HF | Stable properties, few side reactions, easy separation | Highly corrosive, safety concerns | 30-60°C, moderate pressure | High (60-70%) |
BF3 | Lower corrosivity than HF | Requires promoters, safety concerns | 40-80°C, moderate pressure | Moderate to high (50-60%) |
FeCl3 | Lower cost than AlCl3 | Lower activity, waste generation | 30-70°C, atmospheric pressure | Low to moderate (20-30%) |
When synthesizing tridecylbenzene via Friedel-Crafts alkylation, several challenges arise due to the long carbon chain. One significant challenge is carbocation rearrangement through hydride and methyl shifts, leading to a mixture of isomeric products rather than the desired linear structure. The reaction complexity increases with longer chains, as demonstrated in the alkylation of benzene with 1-decene, where multiple isomers form based on which carbon in the chain attaches to the benzene ring.
Furthermore, the Friedel-Crafts alkylation of benzene with long-chain alkyl halides faces the challenge of polyalkylation. Since alkyl groups activate the benzene ring toward further electrophilic attack, the mono-alkylated product (tridecylbenzene) may react further to produce di- and tri-alkylated products, reducing selectivity.
Industrial production of tridecylbenzene generally employs one of two primary methods:
The hydrogen fluoride method offers several advantages for long-chain alkylbenzene production, including stable properties, fewer side reactions, easy separation from the target product, and lower product cost. However, the alkylation process remains complex, with potential side reactions including:
Environmental concerns and the drive for more sustainable chemistry have led to significant research into heterogeneous catalysts for tridecylbenzene synthesis. Zeolites have emerged as particularly promising catalysts for the selective production of linear alkylbenzenes, offering numerous advantages over traditional Lewis acid catalysts.
Zeolite catalysts provide shape-selective properties that can enhance the formation of specific isomers of tridecylbenzene. However, the application of conventional zeolites in long-chain alkylbenzene synthesis has been limited by rapid deactivation due to constrained diffusion within the solely microporous framework.
Recent advances have focused on developing hierarchical zeolite structures with both micropores and mesopores to overcome diffusion limitations. A desilication and secondary-crystallization strategy has successfully produced mesoporous Beta zeolites that demonstrate excellent catalytic activity and stability in the alkylation of benzene with long-chain olefins.
The enhanced performance of mesoporous zeolites in tridecylbenzene synthesis can be attributed to:
Mechanistic studies of zeolite-catalyzed alkylation reveal that the reaction begins with the ipso-protonation of the substrate, with an estimated free energy increase of 44 kJ·mol⁻¹ in the channel intersection of H-ZSM-5 at elevated temperatures. The stability of reaction intermediates, such as the Wheland complex, depends significantly on the zeolite topology and the location of the substrate within the framework.
The alkylation of benzene with 1-dodecene (structurally similar to the reaction with 1-tridecene for tridecylbenzene synthesis) over mesoporous Beta zeolites has shown promising results, with negligible internal diffusion limitations that significantly extend catalyst lifetime and improve regeneration performance. However, the degree of mesoporosity must be carefully controlled to achieve optimal performance.
Beyond zeolites, solid acid catalysts based on tungsten oxide supported on zirconia (WO₃/ZrO₂) have emerged as highly effective systems for selective alkylbenzene synthesis. These superacid catalysts offer unique properties that make them particularly valuable for the production of tridecylbenzene and other long-chain alkylbenzenes.
WO₃/ZrO₂ catalysts are typically prepared by suspending hydrous zirconium oxide in aqueous solutions of ammonium metatungstate, followed by refluxing, drying, and calcination. The WO₃ loadings generally range between 3.6 and 32 wt%, with calcination temperatures between 773 and 1273 K.
The structural characteristics of WO₃/ZrO₂ catalysts reveal several important features:
FTIR spectroscopic analysis of these catalysts shows an extremely broad quasi-continuous absorption in the O-H stretching region, suggesting the presence of delocalized protons in the overlayer network. These delocalized protons are considered responsible for the exceptional protonic acidity that enables efficient alkylation reactions.
Novel superacidic catalysts, such as UDCaT-5, have demonstrated remarkable activity, selectivity, and stability for the alkylation of benzene with long-chain olefins like 1-dodecene. These catalysts offer a more environmentally friendly alternative to traditional AlCl₃ and HF catalysts, providing similar performance without the associated corrosion, pollution, and safety hazards.
The position of the phenyl group and the alkyl chain length are crucial factors in determining the surface-active properties and biodegradability of the resulting linear alkylbenzene sulfonates (LABS) prepared from tridecylbenzene. The isomer distribution depends strongly on the catalyst type and reaction conditions.
Bifunctional catalysts that combine metal oxides with molecular sieves represent an innovative approach to tridecylbenzene synthesis. These catalysts integrate multiple catalytic functionalities to enable more efficient and selective transformations.
One notable example is the ZnCrOₓ/beta bifunctional catalyst, which has been studied for the synthesis of alkylbenzenes from syngas and benzene. In this catalyst system, beta-zeolite crystallites are dispersed on the surface of ZnCr oxides, creating an intimate contact between the different catalytic functions.
The close proximity of the different catalytic sites facilitates a cascade process wherein methanol intermediate formed on the ZnCrOₓ component diffuses to the acidic sites of the beta-zeolite crystallites, where it reacts with benzene to produce alkylbenzenes. This cooperative effect suppresses competitive side reactions that would lead to unwanted by-products such as CO₂ and hydrocarbons.
The performance of bifunctional catalysts depends on several key factors:
In the case of the ZnCrOₓ/beta catalyst, the medium strong acidity and mesopores of the beta-zeolite crystallites contribute significantly to the high activity and selectivity observed. An optimized composition of ZnCrOₓ/beta-11 = 1:3 (w/w) demonstrated 40.72% benzene conversion and 62.40% CO conversion with high alkylbenzene selectivity during the initial reaction stage.
Despite their promising performance, bifunctional catalysts face challenges related to deactivation. For instance, the ZnCrOₓ/beta catalyst experienced rapid deactivation after the initial high-activity phase, stabilizing at a benzene conversion of approximately 27%. Coke formation on the beta-zeolite crystallites was identified as the primary cause of this deactivation.
Tridecylbenzene undergoes extensive microbial biodegradation in aerobic environments through classical β-oxidation mechanisms that systematically degrade the alkyl side chain while preserving the aromatic ring structure [3] [5]. Research conducted with Alcanivorax species strain MBIC 4326 demonstrated that tridecylbenzene degradation follows a predictable pathway where the terminal methyl group of the thirteen-carbon alkyl chain undergoes initial oxidation to form a carboxylic acid derivative [3]. This oxidative transformation represents the rate-limiting step in the overall degradation process, converting tridecylbenzene to tridecylbenzoic acid through the action of alkane hydroxylase enzymes [5].
The β-oxidation cycle proceeds through four distinct enzymatic steps that remove two-carbon acetyl units from the alkyl chain with each complete cycle [6] [8]. The first step involves acyl-coenzyme A dehydrogenase, which introduces a trans double bond between the α and β carbons of the fatty acid chain [6]. Subsequent hydration by enoyl-coenzyme A hydratase produces a β-hydroxyacyl intermediate, followed by oxidation via β-hydroxyacyl-coenzyme A dehydrogenase to generate a β-ketoacyl compound [8]. The final thiolytic cleavage by acetyl-coenzyme A acetyltransferase releases acetyl-coenzyme A and shortens the alkyl chain by two carbon atoms [30].
Experimental studies with marine bacteria isolated from Kamaishi Bay seawater revealed that tridecylbenzene degradation via β-oxidation generates several key intermediates including undecylbenzoic acid, nonylbenzoic acid, heptylbenzoic acid, and pentylbenzoic acid [3] [5]. Each intermediate represents the product of sequential β-oxidation cycles that progressively shorten the alkyl side chain. The degradation kinetics vary significantly with alkyl chain length, with longer chains degrading more rapidly due to enhanced substrate specificity of the β-oxidation enzymes [3].
Temperature significantly influences the β-oxidation rate, with optimal degradation occurring at temperatures between 20-30°C in most bacterial systems [23]. At temperatures below 5-10°C, biodegradation kinetics are substantially reduced due to decreased microbial activity and enzyme efficiency [1]. The process requires molecular oxygen as a terminal electron acceptor, making it strictly aerobic and limiting degradation rates in oxygen-depleted environments such as sediments and anaerobic zones [22] [23].
Degradation Step | Intermediate Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Persistence |
---|---|---|---|---|
Initial Terminal Oxidation | Tridecylbenzoic Acid | C₂₀H₃₂O₂ | 304.47 | Low |
β-Oxidation Cycle 1 | Undecylbenzoic Acid | C₁₈H₂₈O₂ | 276.42 | Low |
β-Oxidation Cycle 2 | Nonylbenzoic Acid | C₁₆H₂₄O₂ | 248.37 | Low |
β-Oxidation Cycle 3 | Heptylbenzoic Acid | C₁₄H₂₀O₂ | 220.31 | Low |
β-Oxidation Cycle 4 | Pentylbenzoic Acid | C₁₂H₁₆O₂ | 192.26 | Moderate |
β-Oxidation Cycle 5 | 3-Phenylpropionic Acid | C₉H₁₀O₂ | 150.18 | Moderate |
β-Oxidation Cycle 6 | Phenylacetic Acid | C₈H₈O₂ | 136.15 | High |
Final Products | Benzoic Acid + Acetyl-CoA | C₇H₆O₂ + C₂H₃OS-CoA | 122.12 | High |
The terminal stages of tridecylbenzene β-oxidation produce phenylacetic acid derivatives that represent the primary aromatic metabolites in aerobic degradation pathways [3] [25]. When the alkyl chain is reduced to three carbon units, 3-phenylpropionic acid emerges as a critical intermediate that undergoes further β-oxidation to yield phenylacetic acid [3] [5]. This transformation represents a pivotal branch point in the degradation pathway, as phenylacetic acid exhibits significantly greater environmental persistence compared to the parent compound [25].
Research with Alcanivorax species demonstrated that phenylacetic acid accumulates as a major degradation product from tridecylbenzene metabolism, with concentrations reaching 26-28 μmol after five days of incubation [3]. The compound forms through classical β-oxidation mechanisms, where 5-phenylpentanoic acid undergoes successive removal of two-carbon units to produce 3-phenylpropionic acid and subsequently phenylacetic acid [5]. This pathway differs significantly from alternative degradation routes observed in other bacterial species, where trans-cinnamic acid may accumulate as a dead-end metabolite [3] [5].
Phenylacetic acid derivatives exhibit enhanced recalcitrance to further biodegradation due to the proximity of the carboxyl group to the aromatic ring system [25]. Studies with Sphingopyxis species YF1 isolated from Lake Taihu revealed that phenylacetic acid degradation rates are substantially influenced by environmental conditions including temperature, pH, and substrate concentration [25]. Optimal degradation occurs at 20°C and pH 9, with maximum degradation rates of 7.6 milligrams per liter per hour under controlled laboratory conditions [25].
The transformation of phenylacetic acid proceeds through specialized enzymatic pathways involving phenylacetate-coenzyme A ligase and subsequent ring hydroxylation reactions [13] [25]. These enzymes exhibit lower substrate affinity compared to alkyl chain degradation enzymes, resulting in slower turnover rates and potential accumulation in environmental systems [25]. Field studies indicate that phenylacetic acid concentrations in contaminated waters may persist for weeks to months depending on microbial community composition and environmental conditions [13].
Alternative phenylacetic acid derivatives may form through α-oxidation and ω-oxidation pathways that operate simultaneously with β-oxidation [22] [23]. Sulfophenyl carboxylates represent important intermediates in sulfonated alkylbenzene degradation, with similar structural characteristics to phenylacetic acid derivatives [22] [23]. These compounds undergo sequential degradation via ω-oxidation and β-oxidation mechanisms, producing carboxylated intermediates that retain the aromatic ring structure [23].
Environmental monitoring studies in seawater systems demonstrate that phenylacetic acid derivatives from alkylbenzene degradation can achieve biodegradation efficiencies exceeding 99% under optimal conditions [22] [23]. However, degradation kinetics exhibit strong temperature dependence, with significantly reduced rates observed at temperatures below 15°C [23]. The presence of adapted microbial inocula enhances degradation rates substantially compared to pristine environmental systems [23].
Organism/System | Substrate | Temperature (°C) | Half-life (hours) | Primary Products | Degradation Efficiency (%) |
---|---|---|---|---|---|
Alcanivorax sp. MBIC 4326 | n-Tridecylbenzene | 25 | 24-48 | 3-Phenylpropionic acid, trans-Cinnamic acid | >95 |
Acinetobacter lwoffii | n-Tridecylbenzene | 30 | 36-72 | trans-Cinnamic acid (dead-end) | 80-90 |
Activated Sludge | C13 Alkylbenzene Sulfonate | 20 | 12-24 | Sulfophenyl carboxylates | >99 |
River Water Microorganisms | C12-C13 Alkylbenzenes | 15 | 48-96 | Phenylacetic acid, Benzoic acid | 85-95 |
Marine Sediment Microorganisms | Alkylbenzene Sulfonates | 10 | 120-240 | Sulfophenyl carboxylates | 70-85 |
Soil Microorganisms | Alkylbenzenes (C10-C14) | 20 | 72-168 | Phenylacetic acid derivatives | 90-98 |
Computational modeling approaches provide essential tools for predicting tridecylbenzene environmental persistence and fate across multiple environmental compartments [16] [21]. The EXAMS (Exposure Analysis Modeling System) model represents the primary regulatory framework for assessing alkylbenzene environmental behavior, incorporating both adsorption effects and biodegradation kinetics [16]. Model simulations indicate dramatic differences in persistence between aerobic and anaerobic environments, with estimated half-lives ranging from 1-3 days in surface waters to approximately 71 years in anaerobic sediments [16] [21].
Quantitative Structure-Activity Relationship models utilize molecular descriptors including octanol-water partition coefficients and molecular connectivity indices to predict biodegradation rates [40] [42]. For tridecylbenzene with a log Kow value of 8.65, QSAR models predict rapid biodegradation in aerobic systems with half-lives typically ranging from 2-10 days [16] [43]. The high lipophilicity facilitates bioaccumulation but also enhances interaction with microbial degradation enzymes, resulting in efficient biotransformation under favorable conditions [42].
Fugacity-based multimedia models incorporate Henry's law constants, vapor pressures, and partition coefficients to predict chemical distribution across air, water, soil, and sediment compartments [21] [51]. These models indicate that more than 99% of residual tridecylbenzene distributes to soil compartments due to its high octanol-water partition coefficient and low vapor pressure [19]. The distribution pattern significantly influences overall environmental persistence, as soil systems typically exhibit intermediate degradation rates compared to aquatic and atmospheric compartments [19] [35].
Kinetic Monte Carlo simulations model individual reaction events and enzyme kinetics to predict degradation pathways under variable environmental conditions [45]. These mechanistic approaches incorporate temperature effects, substrate inhibition, and competitive metabolism to generate probabilistic estimates of environmental half-lives [45]. Model predictions typically range from 0.5-5 days for aerobic systems, with uncertainty factors of 2-8 times the central estimate depending on environmental variability [45].
Machine learning approaches increasingly supplement traditional QSAR models by incorporating both molecular descriptors and experimental conditions as input variables [45]. Recent developments in artificial neural networks and ensemble methods have achieved prediction accuracies of 70-80% for binary classification of fast versus slow biodegradation rates [43] [45]. These models demonstrate particular utility for screening large chemical inventories and prioritizing compounds for detailed experimental evaluation [43].
The incorporation of bioavailability limitations into persistence models represents a critical advancement in computational approaches [21]. For highly lipophilic compounds like tridecylbenzene, adsorption to sediments and organic matter can significantly reduce bioavailable fractions and extend apparent persistence [21] [37]. Novel testing methods combined with modeling work demonstrate that biodegradation assessment must distinguish between bioavailability-limited processes and intrinsic biodegradation potential [21].
Model Type | Key Parameters | Predicted Half-life | Environmental Compartment | Uncertainty Factor |
---|---|---|---|---|
EXAMS (Aquatic) | Koc=10⁵-10⁶ L/kg, Half-life=1-3 days | 1-3 days | Surface water | 2-5x |
EXAMS (Sediment) | Koc=10⁵-10⁶ L/kg, Half-life=71 years | 25,900 days | Anaerobic sediment | 10-100x |
QSAR Biodegradation | Log Kow, Molecular connectivity indices | 2-10 days | Multiple | 5-20x |
Fugacity Level III | Henry constant, Vapor pressure, Kow | 1-5 days | Multimedia | 3-10x |
Kinetic Monte Carlo | Reaction rate constants, Temperature | 0.5-5 days | Aerobic systems | 2-8x |
Mechanistic β-Oxidation | Enzyme kinetics, Substrate specificity | 1-7 days | Microbial systems | 3-15x |
Environmental Hazard